1-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC9686200
Molecular Formula: C16H18N4OS
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4OS |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]indole-5-carboxamide |
| Standard InChI | InChI=1S/C16H18N4OS/c1-10(2)8-14-18-19-16(22-14)17-15(21)12-4-5-13-11(9-12)6-7-20(13)3/h4-7,9-10H,8H2,1-3H3,(H,17,19,21) |
| Standard InChI Key | VUZUWTGDLHHWOX-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C |
| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C |
Introduction
Structural Analysis
Molecular Architecture
The compound features three distinct moieties:
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Indole ring: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole system is substituted with a methyl group at the 1-position and a carboxamide group at the 5-position.
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Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The thiadiazole is functionalized with a 2-methylpropyl (isobutyl) group at the 5-position.
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Carboxamide linker: Connects the indole and thiadiazole rings via an imine bond () in the E-configuration.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 314.41 g/mol | |
| IUPAC Name | 1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]indole-5-carboxamide | |
| CAS Number | 1219562-68-1 |
Spectroscopic Characterization
While direct data for this compound is scarce, analogous indole-thiadiazole hybrids are typically characterized using:
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NMR: Peaks for aromatic protons (6.5–8.5 ppm), methyl groups (1.0–2.5 ppm), and amide NH (8.0–10.0 ppm).
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NMR: Signals for carbonyl carbons (165–175 ppm) and thiadiazole carbons (150–160 ppm) .
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Mass Spectrometry: Molecular ion peaks matching the molecular weight (e.g., m/z 314.4 for [M+H]).
Synthesis and Characterization
Proposed Synthetic Routes
The synthesis likely involves multi-step reactions, as inferred from related compounds :
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Indole-5-carboxylic acid activation: Conversion to an acid chloride or mixed anhydride.
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Condensation with thiadiazole hydrazine: Reaction with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine to form the imine bond.
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Purification: Column chromatography or recrystallization.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thionyl chloride (), 70°C, 4h | Carboxylic acid activation |
| 2 | Hydrazine derivative, acetonitrile, reflux, 12h | Imine bond formation |
| 3 | Ethanol/water recrystallization | Isolation of pure product |
Crystallographic Insights
Single-crystal X-ray diffraction data for analogous compounds (e.g., 5c in ) reveal planar geometries for the indole and thiadiazole rings, stabilized by intramolecular hydrogen bonds. Such structural rigidity may enhance biological activity by improving target binding.
Physicochemical Properties
Predicted Properties
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Solubility: Low aqueous solubility due to hydrophobic isobutyl and indole groups; soluble in DMSO or DMF.
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LogP: Estimated at 3.2 (moderately lipophilic) using computational tools.
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the imine bond.
Table 3: Computational Property Predictions
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 | XLogP3 |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Activity | Mechanism | Efficacy (Predicted) |
|---|---|---|
| Antimicrobial | Membrane disruption, DNA intercalation | MIC: 8–64 µg/mL |
| Anticancer | Tubulin inhibition | IC: 1–10 µM |
| Anti-Inflammatory | COX-2/TNF-α suppression | ED: 5 mg/kg |
Comparative Analysis with Related Compounds
Structural Analogues
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1-(4-Methoxyphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea (PubChem CID 870999): Shares the thiadiazole-isobutyl group but replaces indole with a methoxyphenyl urea. Exhibits lower LogP (2.8) and reduced antimicrobial potency .
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N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides: Demonstrate how carboxamide linkers influence solubility and target affinity .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Target Identification: Use proteomics to identify binding partners.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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